isopropyl 4-(cinnamoylamino)benzoate
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Overview
Description
Isopropyl 4-(cinnamoylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an isopropyl ester group attached to a benzoic acid derivative, which is further substituted with a cinnamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 4-(cinnamoylamino)benzoate typically involves the esterification of 4-(cinnamoylamino)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
4-(cinnamoylamino)benzoic acid+isopropanolacid catalystisopropyl 4-(cinnamoylamino)benzoate+water
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of azeotropic distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 4-(cinnamoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The cinnamoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cinnamoyl group can be reduced to form saturated derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and isopropanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: 4-(cinnamoylamino)benzoic acid.
Reduction: Isopropyl 4-(3-phenylpropylamino)benzoate.
Substitution: 4-(cinnamoylamino)benzoic acid and isopropanol.
Scientific Research Applications
Isopropyl 4-(cinnamoylamino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of certain cosmetic products due to its potential skin-soothing properties.
Mechanism of Action
The mechanism of action of isopropyl 4-(cinnamoylamino)benzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The cinnamoyl group may also interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Isopropyl 4-(cinnamoylamino)benzoate can be compared with other similar compounds, such as:
Isopropyl 4-aminobenzoate: This compound lacks the cinnamoyl group and may have different biological activities.
Ethyl 4-(cinnamoylamino)benzoate: This compound has an ethyl ester group instead of an isopropyl group, which may affect its solubility and reactivity.
Methyl 4-(cinnamoylamino)benzoate: This compound has a methyl ester group, which may also influence its properties compared to the isopropyl derivative.
The uniqueness of this compound lies in its specific ester and cinnamoylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 4-[[(E)-3-phenylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14(2)23-19(22)16-9-11-17(12-10-16)20-18(21)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,20,21)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIRUXZWGAGJDW-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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